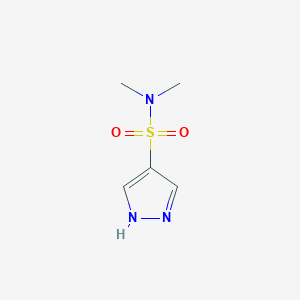

N,N-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPZBCMZXCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate signaling pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions can lead to alterations in cellular processes and functions, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects and dose-dependent responses, highlighting the importance of dosage in determining the compound’s overall impact.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and contribute to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell, contributing to its overall biochemical effects.

Biological Activity

N,N-Dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their roles as antiproliferative agents , antibacterial , antifungal , and anticancer drugs, among others. The structural features of pyrazoles significantly influence their biological properties, making them a subject of ongoing research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-sulfonyl chlorides with dimethylpyrazole. The following table summarizes the synthesis conditions and yields of various derivatives:

| Compound Name | Reaction Conditions | Yield (%) |

|---|---|---|

| MR-S1-1 | 100 mg scale, DCM, DIPEA | 71 |

| MR-S1-5 | 100 mg scale, DCM, DIPEA | 41 |

| MR-S1-13 | 100 mg scale, DCM, DIPEA | 65 |

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

- U937 Cells : IC50 = 15 µM

- MCF7 Cells : IC50 = 12.5 µM

- NCI-H460 Cells : IC50 = 42.3 µM

These findings suggest that this compound may inhibit cell proliferation effectively across different cancer types .

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Protein Glycation : This action may contribute to its potential as an anti-diabetic agent.

- Antioxidant Properties : It exhibits free radical scavenging abilities, reducing oxidative stress in cells.

- Kinase Inhibition : Selective inhibition of certain kinases has been observed, which is crucial in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity :

- Antibacterial Evaluation :

- Antifungal Activity :

Scientific Research Applications

Biological Applications

N,N-Dimethyl-1H-pyrazole-4-sulfonamide exhibits notable biological activities, making it a candidate for further research in pharmacology.

Antiproliferative Activity

Research indicates that this compound can act as an antiproliferative agent , particularly against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting the growth of U937 cells, a human histiocytic lymphoma cell line. The half-maximal inhibitory concentration (IC50) values suggest significant potential for development into anticancer therapies .

Enzyme Inhibition

The sulfonamide moiety is known for its role in enzyme inhibition. This compound has been studied for its ability to inhibit carbonic anhydrase isoenzymes, which are crucial for numerous physiological processes. This inhibition could be leveraged in treating conditions such as glaucoma and certain types of edema.

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may inhibit enzymes involved in inflammatory pathways, indicating potential therapeutic applications in treating autoimmune diseases .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to a variety of derivatives with distinct properties:

- Synthesis Methodology : The synthesis typically involves multi-step reactions, allowing researchers to create various derivatives by altering substituents on the pyrazole ring or the sulfonamide group.

Table 1: Comparison of Structural Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dibenzyl-1H-pyrazole-4-sulfonamide | Two benzyl groups instead of dimethyl | Increased lipophilicity may enhance membrane permeability |

| 3,5-Dimethyl-1H-pyrazole | Lacks the sulfonamide group | Primarily studied for its role in organic synthesis |

| 1,3,5-trimethyl-1H-pyrazole | Three methyl groups on the pyrazole ring | Exhibits different biological activity due to altered sterics |

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Study 1: Antiproliferative Activity Evaluation

A recent study synthesized two new series of pyrazole-4-sulfonamide derivatives and assessed their antiproliferative activities using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives exhibited strong activity against U937 cells without significant cytotoxicity .

Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition properties of this compound revealed its potential role as a competitive inhibitor for carbonic anhydrase isoenzymes. This study provided insights into its mechanism of action and suggested pathways for further drug development targeting these enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Triazole-containing derivatives (Compounds 32–34) exhibit higher thermal stability, likely due to hydrogen-bonding networks .

Substituent Impact :

- Bulky groups (e.g., 4-butyl in Compound 33) increase molecular weight and hydrophobicity, which may limit bioavailability compared to the dimethyl-substituted target compound .

- Halogenation (e.g., 4-chlorophenyl in Compound 27) enhances electrophilicity, correlating with antiproliferative activity in cancer cell lines .

Synthetic Yields :

Preparation Methods

Sulfonylation of Pyrazole to Form Pyrazole-4-sulfonyl Chloride

The initial step in the synthesis of N,N-dimethyl-1H-pyrazole-4-sulfonamide typically involves the sulfonylation of pyrazole or substituted pyrazoles to generate the corresponding pyrazole-4-sulfonyl chloride intermediate.

- Starting Material: Pyrazole or 3,5-dimethyl-1H-pyrazole

- Reagents: Chlorosulfonic acid and thionyl chloride

- Solvent: Chloroform

- Conditions: The pyrazole is dissolved in chloroform and added slowly to chlorosulfonic acid under nitrogen at 0 °C. The mixture is then heated to 60 °C and stirred for 10 hours. Thionyl chloride is added at 60 °C and stirred for an additional 2 hours.

- Workup: The reaction mixture is cooled and extracted with dichloromethane and ice-cold water. The organic layer is dried and concentrated to yield pyrazole-4-sulfonyl chloride.

This method efficiently produces 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, an essential intermediate for further functionalization.

Coupling of Pyrazole-4-sulfonyl Chloride with Amines to Form Sulfonamide

The sulfonyl chloride intermediate is reacted with amines to form sulfonamide derivatives, including N,N-dimethyl derivatives.

- Amines: Various amines including 2-phenylethylamine and its derivatives

- Base: Diisopropylethylamine (DIPEA) is commonly used to scavenge HCl formed during the reaction

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 25–30 °C

- Time: Approximately 16 hours

- Workup: Addition of cold water, separation of organic layer, drying over sodium sulfate, evaporation, and purification by column chromatography

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylethylamine | DIPEA | DCM | 25–30 | 16 | 71 |

| 3,4-Dipropoxyphenethylamine | DIPEA | DCM | 25–30 | 16 | 68 |

| Benzylamine | DIPEA | THF | 25–30 | 16 | 63 |

The reaction proceeds smoothly under mild conditions, with DIPEA enhancing the nucleophilicity of the amine and scavenging HCl to drive the reaction forward. Extended reaction times improve yields but may increase side reactions such as oxidation.

Alkylation of the Pyrazole Nitrogen to Form N,N-Dimethyl Derivatives

To obtain N,N-dimethyl substitution on the pyrazole nitrogen, alkylation reactions are employed on the pyrazole sulfonamide or pyrazole ring.

- Alkylating Agents: Methyl iodide, ethyl bromide, benzyl chloride

- Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH), potassium carbonate (K₂CO₃)

- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetone

- Temperature: Room temperature to mild heating

- Reaction Time: 12–40 hours depending on conditions

Comparative Yields of Alkylation:

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | Potassium tert-butoxide | THF | 16 | 78 |

| Ethyl bromide | Potassium carbonate | Acetone | 40 | 65 |

| Benzyl chloride | Sodium hydride | DMF | 12 | 58 |

Potassium tert-butoxide in THF provides the highest yields due to its strong basicity and ability to efficiently deprotonate the pyrazole NH, facilitating nucleophilic substitution.

Optimization of Bases and Solvents for Pyrazole Sulfonamide Synthesis

The choice of base and solvent critically affects the yield and purity of the sulfonamide product.

Summary of Base and Solvent Effects on Yield:

| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium carbonate | THF | 36 | No reaction | Ineffective base |

| 2 | Potassium carbonate | DMF | 32 | 15 | Low yield |

| 3 | Sodium carbonate | DMF | 32 | 18 | Low yield |

| 4 | Sodium hydroxide | DMF | 24 | 32 | Moderate yield |

| 5 | Sodium hydride | DMF | 12 | 55 | Improved yield |

| 6 | Potassium tert-butoxide | THF | 16 | 78 | Best yield |

Potassium tert-butoxide in THF is superior for this transformation, offering a balance of strong basicity and suitable solvent environment to maximize yield and minimize side reactions.

Industrial Considerations and Scale-Up

Industrial synthesis of this compound generally follows the laboratory sulfonylation and amine coupling routes but incorporates:

- Continuous flow reactors for improved heat and mass transfer

- Automated reagent addition for controlled reaction rates

- Purification by recrystallization or chromatography to ensure high purity

- Optimization of reaction parameters to minimize waste and maximize throughput

These adaptations enhance efficiency, safety, and scalability for commercial production.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Key Points | Typical Yield (%) |

|---|---|---|---|

| Sulfonylation | Pyrazole + chlorosulfonic acid + thionyl chloride, chloroform, 0–60 °C, 12 h | Forms pyrazole-4-sulfonyl chloride | High (not specified) |

| Sulfonamide formation | Pyrazole sulfonyl chloride + amine + DIPEA, DCM, 25–30 °C, 16 h | Mild conditions, DIPEA scavenges HCl | 60–71 |

| Alkylation (N-methylation) | Pyrazole sulfonamide + methyl iodide + KOtBu, THF, 16 h | Strong base, high yield, regioselective | 78 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives?

- Methodology :

- Sulfonylation : React 1-(4-aminophenyl)-3,5-dimethylpyrazole with sulfonyl chlorides in anhydrous THF using triethylamine as a base. Monitor reaction progress via TLC. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield sulfonamides .

- Alkylation : For functionalization, use alkyl halides (e.g., RCH₂Cl) in DMF with K₂CO₃ as a base. Stir at room temperature for 12–24 hours, followed by aqueous workup .

- Key Considerations : Ensure inert conditions for moisture-sensitive reagents. Use spectroscopic (¹H/¹³C NMR) and chromatographic (HPLC) methods to confirm purity .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in pyrazole-sulfonamide derivatives?

- Methodology :

- NMR Analysis : Use ¹H NMR to identify characteristic signals (e.g., pyrazole-CH at δ ≈ 6.0 ppm, sulfonamide NH at δ ≈ 10.4 ppm). However, NMR alone may not distinguish N- vs. O-alkylation isomers .

- X-ray Crystallography : For unambiguous structural determination, grow single crystals via slow evaporation. Use programs like ORTEP-3 for structure refinement. Example: Confirmation of N-alkylated isomers in pyrazole derivatives .

Q. What are the primary applications of This compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Acts as a fragment in crystallographic screening for SARS-CoV-2 nsp10/nsp16 methyltransferase inhibitors. Merged with SAM analogs to design bifunctional inhibitors .

- Biochemical Probes : Functionalize with fluorophores or biotin tags for target engagement studies in MTase complexes .

Advanced Research Questions

Q. How can computational methods enhance the design of This compound-based inhibitors?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in MTase active sites. Validate with MD simulations (e.g., GROMACS) to assess stability .

- Fragment Merging : Combine This compound with SAM analogs using in silico tools like PyMOL. Prioritize merged scaffolds with improved binding energy (< -8 kcal/mol) .

- Validation : Synthesize top candidates and assay inhibition via fluorescence polarization (IC₅₀ < 10 µM) .

Q. What experimental strategies resolve regioselectivity challenges in pyrazole-sulfonamide alkylation?

- Methodology :

- Isotopic Labeling : Introduce ²H or ¹³C at potential alkylation sites. Track via LC-MS/MS to identify preferred reaction pathways.

- Crystallographic Snapshots : Co-crystallize intermediates with enzymes (e.g., methyltransferases) to observe binding preferences for N- vs. O-alkylated forms .

Q. How to optimize crystallization conditions for This compound derivatives?

- Methodology :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, EtOAc/MeOH) for slow evaporation. Use additives (e.g., 5% DMSO) to improve crystal morphology.

- Data Collection : Employ synchrotron radiation (λ = 0.9 Å) for high-resolution (< 1.2 Å) structures. Refine with SHELXL and validate via R-factor (< 0.05) .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthetic Yield | 70–96% (dependent on R-group steric bulk) | |

| Crystallographic Data | Resolution: < 1.2 Å; R-factor: < 0.05; Space Group: P2₁/c | |

| Enzyme Inhibition | IC₅₀: 2–10 µM (MTase); Ki: 0.5–3 µM (competitive inhibition) |

Contradictions and Limitations

- Spectral Overlap : NMR alone cannot differentiate N- vs. O-alkylation isomers; crystallography is essential .

- Computational Predictions : Docking scores may not correlate with biochemical activity; experimental validation is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.